molecular formula C15H10BrClN4OS B12792390 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-9-methanol, 2-bromo-4-(2-chlorophenyl)- CAS No. 62551-41-1

6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-9-methanol, 2-bromo-4-(2-chlorophenyl)-

Cat. No.: B12792390
CAS No.: 62551-41-1
M. Wt: 409.7 g/mol
InChI Key: SCENUYIFDLIXIB-UHFFFAOYSA-N
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Description

6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-9-methanol, 2-bromo-4-(2-chlorophenyl)- (commonly known as brotizolam) is a triazolothienodiazepine derivative with the molecular formula C₁₅H₁₀BrClN₄S and a molecular weight of 393.69 g/mol . Structurally, it features a thieno-triazolo-diazepine core substituted with a 2-bromo group, a 4-(2-chlorophenyl) ring, and a 9-methyl group . Brotizolam is clinically recognized for its potent hypnotic properties, acting as a GABAₐ receptor agonist to enhance inhibitory neurotransmission . Its metabolites, such as 6-hydroxy-brotizolam and 9-hydroxymethyl derivatives, are critical to its pharmacokinetic profile, though these metabolites exhibit instability under alkaline conditions .

Properties

CAS No.

62551-41-1

Molecular Formula

C15H10BrClN4OS

Molecular Weight

409.7 g/mol

IUPAC Name

[4-bromo-7-(2-chlorophenyl)-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-13-yl]methanol

InChI

InChI=1S/C15H10BrClN4OS/c16-11-5-9-14(8-3-1-2-4-10(8)17)18-6-12-19-20-13(7-22)21(12)15(9)23-11/h1-5,22H,6-7H2

InChI Key

SCENUYIFDLIXIB-UHFFFAOYSA-N

Canonical SMILES

C1C2=NN=C(N2C3=C(C=C(S3)Br)C(=N1)C4=CC=CC=C4Cl)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-9-methanol, 2-bromo-4-(2-chlorophenyl)- typically involves multi-step reactions. One common synthetic route starts with the formation of the thieno ring, followed by the introduction of the triazolo and diazepine rings through cyclization reactions. The final steps often involve the bromination and chlorination of the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of catalysts to facilitate the cyclization and halogenation reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the diazepine ring, potentially converting it to a more saturated form.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of more saturated diazepine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its potential therapeutic effects in several areas:

  • Antimicrobial Activity :
    • Research indicates that derivatives of triazole compounds exhibit notable antimicrobial properties. A study demonstrated that thiophene-linked 1,2,4-triazoles, similar to the compound , showed effective inhibition against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa .
    • The synthesis of related compounds has led to the discovery of new agents with enhanced antimicrobial efficacy.
  • Anti-inflammatory Properties :
    • Several studies have focused on the anti-inflammatory effects of triazole derivatives. For instance, molecular docking studies have suggested that certain triazole compounds may act as inhibitors of key enzymes involved in inflammatory pathways .
    • The compound's structure allows for potential modification to enhance its anti-inflammatory activity.
  • Anticancer Activity :
    • There is growing interest in the anticancer properties of triazole derivatives. Some studies have indicated that these compounds can inhibit tumor growth and induce apoptosis in cancer cells .
    • The unique thieno-triazole structure may contribute to its ability to interfere with cancer cell proliferation.

Materials Science Applications

Beyond pharmacology, this compound and its derivatives are being explored for their applications in materials science:

  • Organic Electronics :
    • Compounds containing thiophene and triazole units are being investigated for their use in organic semiconductors due to their favorable electronic properties. These materials can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
    • The incorporation of halogen atoms (like bromine and chlorine) can enhance the charge transport properties of these materials.

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of thiophene-linked triazoles and tested their antimicrobial activity against multiple pathogens. The results showed that modifications to the halogen substituents significantly influenced the antimicrobial potency, suggesting a structure-activity relationship that could be exploited for drug development .

Case Study 2: Anticancer Research

In another investigation, researchers evaluated the anticancer potential of various triazole derivatives. Among them, a compound structurally similar to 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-9-methanol exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of further structural optimization for improved efficacy .

Mechanism of Action

The mechanism of action of 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-9-methanol, 2-bromo-4-(2-chlorophenyl)- involves its interaction with specific molecular targets. It is believed to bind to GABA receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative effects. The exact pathways and molecular interactions are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolothienodiazepines share a core structure but differ in substituents, leading to variations in pharmacological activity, metabolism, and clinical applications. Below is a detailed comparison of brotizolam with its analogs:

Structural and Pharmacological Differences

Compound Substituents Key Pharmacological Properties Clinical Use
Brotizolam 2-bromo, 4-(2-chlorophenyl), 9-methyl Potent hypnotic; rapid onset due to high lipophilicity; half-life ~4–8 hours Insomnia treatment
Etizolam 2-ethyl, 4-(2-chlorophenyl), 9-methyl Anxiolytic and sedative; shorter half-life (~3.4 hours); metabolized to active α-hydroxyethyl form Anxiety disorders, panic attacks
Flubrotizolam 2-bromo, 4-(2-fluorophenyl), 9-methyl Enhanced receptor affinity due to fluorine's electronegativity; unapproved/research use Experimental (preclinical studies)
4-Chlorophenyl derivative 4-(4-chlorophenyl), 2,3,9-trimethyl, 6-acetic acid Bromodomain (BRD4) inhibitor; anticancer potential via epigenetic modulation Oncology research
WE-941-BS (Metabolite) 9-hydroxymethyl, 4-(2-chlorophenyl), 2-bromo Reduced activity compared to parent compound; rapid glucuronidation for excretion Inactive metabolite

Key Structural Insights

  • Position 2 Substitutions : Bromine (brotizolam) vs. ethyl (etizolam): The bulkier bromine group enhances receptor binding affinity but reduces metabolic stability compared to ethyl .
  • Position 4 Aryl Groups : 2-Chlorophenyl (brotizolam) vs. 2-fluorophenyl (flubrotizolam): Fluorine’s electronegativity increases lipophilicity and may improve blood-brain barrier penetration .
  • Position 9 Modifications : Methyl (brotizolam) vs. hydroxymethyl (metabolite): Hydroxylation at position 9 facilitates phase II metabolism, leading to faster elimination .

Research Findings and Clinical Implications

Binding Affinity and Selectivity

Brotizolam demonstrates high affinity for GABAₐ receptors containing α₁-subunits, contributing to its sedative effects. In contrast, etizolam shows broader α-subunit selectivity, explaining its anxiolytic profile .

Metabolic Pathways

  • Brotizolam : Primarily metabolized via hepatic CYP3A4 to 6-hydroxy and 9-hydroxymethyl metabolites. The 9-hydroxymethyl derivative (WE-964) is pharmacologically inactive, while 6-hydroxy-brotizolam retains partial activity but undergoes rapid isomerization in alkaline conditions .
  • Etizolam : Oxidized to α-hydroxyetizolam, which is glucuronidated and excreted renally. Its shorter half-life reduces accumulation risk compared to brotizolam .

Biological Activity

6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-9-methanol, 2-bromo-4-(2-chlorophenyl)- is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed examination of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C19H17BrClN4O
  • Molecular Weight : 420.73 g/mol
  • CAS Number : Not specified in the search results but related compounds have CAS numbers available.

Structural Characteristics

The compound features a thieno-triazolo-diazepine core which is known for its diverse biological activities. The presence of bromine and chlorine substituents on the phenyl ring is expected to influence its pharmacological profile significantly.

Antimicrobial Activity

Research indicates that compounds within the thieno-triazolo-diazepine class exhibit notable antimicrobial properties. For example:

  • In vitro Studies : Various derivatives have shown significant activity against a range of bacteria and fungi. A study reported that certain derivatives had Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

Anticancer Activity

The compound's structural features suggest potential anticancer activity:

  • Mechanism of Action : The thieno-triazolo-diazepine framework has been associated with the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Case Studies : In research involving similar compounds, significant cytotoxic effects were observed against several cancer cell lines. For instance, derivatives showed an EC50 value comparable to established chemotherapeutics .

Neuropharmacological Effects

Given the diazepine structure:

  • CNS Activity : Compounds in this class are often evaluated for their effects on the central nervous system (CNS). Preliminary studies suggest anxiolytic and sedative properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

Substituent Effect on Activity
Bromine at position 2Enhances antimicrobial potency
Chlorine at position 4Modulates CNS effects
Alkyl groupsImprove solubility and bioavailability

The presence of halogen atoms appears to enhance both antimicrobial and anticancer activities by increasing lipophilicity and enabling better interaction with biological targets.

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